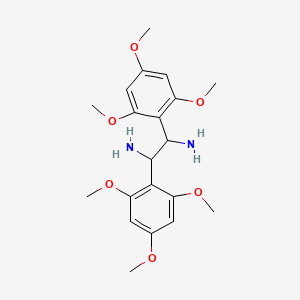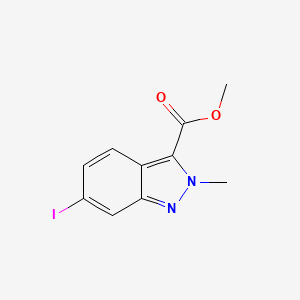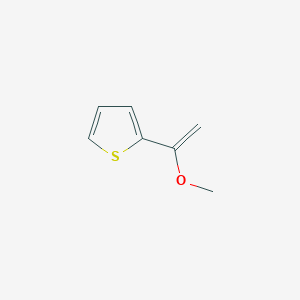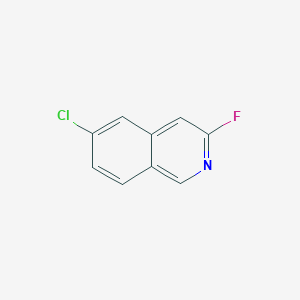
6-Chloro-3-fluoroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-fluoroisoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅ClFN. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in pharmaceuticals and materials science . The presence of both chlorine and fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-fluoroisoquinoline can be achieved through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-3-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of boronic acids and palladium catalysts to form carbon-carbon bonds.
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to replace the halogen atoms with other nucleophiles.
Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further utilized in pharmaceutical and material science applications.
Applications De Recherche Scientifique
6-Chloro-3-fluoroisoquinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Chloro-3-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. For example, compounds bearing a 6-fluoroisoquinoline substructure have shown extraordinary potency as JAK2 inhibitors, which are involved in various signaling pathways . The presence of the chlorine and fluorine atoms enhances the compound’s ability to interact with these targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
- 6-Fluoroisoquinoline
- 6-Chloroisoquinoline
- 3-Fluoroisoquinoline
Comparison: 6-Chloro-3-fluoroisoquinoline is unique due to the simultaneous presence of both chlorine and fluorine atoms on the isoquinoline ring. This dual substitution imparts distinct chemical and biological properties compared to its analogs. For instance, the combination of these halogens can enhance the compound’s reactivity and specificity in biological systems, making it a more potent and versatile compound for various applications .
Propriétés
Formule moléculaire |
C9H5ClFN |
|---|---|
Poids moléculaire |
181.59 g/mol |
Nom IUPAC |
6-chloro-3-fluoroisoquinoline |
InChI |
InChI=1S/C9H5ClFN/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H |
Clé InChI |
QOKSTNIMNVKZDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=C(C=C2C=C1Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663918.png)
![Benzo[d]oxazol-4-ylmethanamine hydrochloride](/img/structure/B13663926.png)
![5-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B13663935.png)
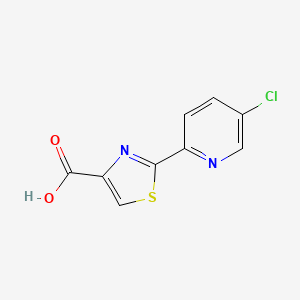


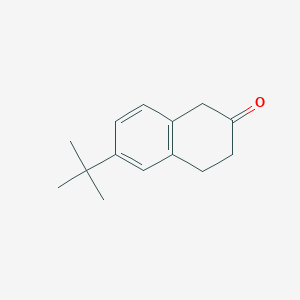
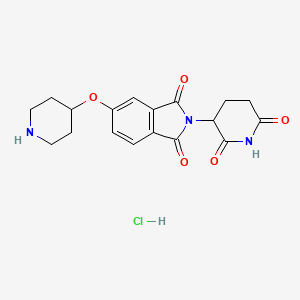
![1'-(tert-Butoxycarbonyl)-4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13663973.png)
